molecular formula C20H22N8O6S2 B606590 头孢托比罗 CAS No. 209467-52-7

头孢托比罗

货号: B606590
CAS 编号: 209467-52-7
分子量: 534.6 g/mol
InChI 键: VOAZJEPQLGBXGO-YCGCJULASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Ceftobiprole has a wide range of scientific research applications, including:

作用机制

安全和危害

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

未来方向

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

生化分析

Biochemical Properties

Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential penicillin-binding proteins (PBPs) and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Cellular Effects

Ceftobiprole has demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (MRSA) . It has a broad spectrum of activity, making it an excellent choice for initial monotherapy in complicated skin and skin structure infections (cSSSIs) and pneumonias .

Molecular Mechanism

Ceftobiprole exerts its effects at the molecular level by binding to PBPs, such as PBP2a in MRSA strains and PBP2x in pneumococci . This binding inhibits the transpeptidase activity of these proteins, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Temporal Effects in Laboratory Settings

Ceftobiprole exhibits linear pharmacokinetics and is primarily excreted unchanged by the kidneys . The half-life of the drug is approximately 3–4 hours . It exhibits minimal plasma protein binding (16%) .

Metabolic Pathways

Ceftobiprole is minimally metabolized to a microbiologically inactive open-ring metabolite, which accounts for approximately 4% of the parent exposure in subjects with normal renal function .

Transport and Distribution

Ceftobiprole is primarily excreted unchanged by the kidneys . Its steady-state volume of distribution approximates the extracellular fluid volume in humans .

Subcellular Localization

As an antibiotic, Ceftobiprole does not have a specific subcellular localization. It acts by binding to PBPs located in the bacterial cell wall .

准备方法

Ceftobiprole is synthesized through a series of chemical reactions involving the formation of its core β-lactam structure. The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .

化学反应分析

Ceftobiprole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Ceftobiprole is unique among cephalosporins due to its broad-spectrum activity and effectiveness against MRSA. Similar compounds include:

Ceftobiprole’s unique ability to target both Gram-positive and Gram-negative bacteria, including resistant strains, makes it a valuable addition to the arsenal of antibacterial agents .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftobiprole involves several steps of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-[(2-aminoethyl)thio]-2-methylpenicillanic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone", "2,2,2-trifluoroethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Methanol", "Ethyl acetate", "N,N-dimethylformamide", "Triethylamine", "Tetrahydrofuran", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Benzyltriethylammonium chloride", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "The first step involves the reaction of 4-[(2-aminoethyl)thio]-2-methylpenicillanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of sodium bicarbonate to form Ceftobiprole intermediate A.", "Intermediate A is then reacted with 3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone in the presence of sodium hydroxide to form intermediate B.", "Intermediate B is then reacted with 2,2,2-trifluoroethanol in the presence of sodium hydroxide to form intermediate C.", "Intermediate C is then reacted with N,N-dimethylformamide, triethylamine, and diisopropylethylamine to form intermediate D.", "Intermediate D is then reacted with N,N'-dicyclohexylcarbodiimide and benzyltriethylammonium chloride to form Ceftobiprole intermediate E.", "Intermediate E is then hydrogenated in the presence of palladium on carbon and hydrogen gas to form Ceftobiprole." ] }

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.

CAS 编号

209467-52-7

分子式

C20H22N8O6S2

分子量

534.6 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11+/t10-,12-,18-/m1/s1

InChI 键

VOAZJEPQLGBXGO-YCGCJULASA-N

手性 SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O

SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

规范 SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ceftobiprole;  BAL 9141;  AC1OCFF8;  Zeftera;  UNII-5T97333YZK;  BAL-9141;  BAL9141.

产品来源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of ceftobiprole?

A1: Ceftobiprole exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are essential for peptidoglycan cross-linking in bacterial cell walls. [, ]

Q2: How does ceftobiprole overcome methicillin resistance in Staphylococcus aureus?

A2: Ceftobiprole demonstrates high affinity for PBP2a, a key enzyme responsible for methicillin resistance in Staphylococcus aureus. This binding inhibits the enzyme's activity, rendering methicillin-resistant Staphylococcus aureus (MRSA) susceptible to ceftobiprole. [, , ]

Q3: Does ceftobiprole show similar efficacy against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus?

A3: Yes, ceftobiprole exhibits potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. It has shown comparable in vivo efficacy in murine infection models against both types of Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. []

Q4: What is the chemical structure of ceftobiprole?

A5: Ceftobiprole is a pyrrolidinone-3-ylidenemethyl cephem antibiotic. Its chemical structure features a beta-lactam ring, characteristic of cephalosporins, along with a unique pyrrolidinone substituent. []

Q5: What is the relationship between ceftobiprole and ceftobiprole medocaril?

A6: Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole. Following administration, ceftobiprole medocaril is rapidly converted to its active form, ceftobiprole, in vivo. [, , , ]

Q6: Are there any studies on the stability of ceftobiprole medocaril during Y-site administration?

A7: Yes, a study investigated the physical compatibility of ceftobiprole medocaril with 70 other drugs during simulated Y-site administration. The study identified specific drug incompatibilities with ceftobiprole medocaril, highlighting the importance of compatibility checks to ensure safe and effective intravenous administration. []

Q7: What is the spectrum of activity of ceftobiprole against Gram-positive organisms?

A8: Ceftobiprole exhibits potent activity against a wide range of Gram-positive organisms, including methicillin-resistant and methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, beta-hemolytic streptococci, and Streptococcus pneumoniae, including penicillin-resistant strains. [, , , , , , , ]

Q8: How does ceftobiprole perform against Gram-negative organisms?

A10: Ceftobiprole shows activity against a range of Gram-negative organisms. It is effective against most Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. [, , , , , ] It also shows activity against Pseudomonas aeruginosa, although its potency is generally lower compared to ceftazidime. [, , , ]

Q9: What are the known resistance mechanisms to ceftobiprole in Pseudomonas aeruginosa?

A12: A key resistance mechanism identified in Pseudomonas aeruginosa is the overexpression of the MexXY efflux pump. This pump actively removes ceftobiprole from the bacterial cell, reducing its intracellular concentration and efficacy. [] Mutations in the mexZ gene, a negative regulator of mexXY, can lead to increased pump expression and ceftobiprole resistance. []

Q10: Are there any concerns regarding the development of resistance to ceftobiprole?

A13: While ceftobiprole shows promising activity against a broad range of bacteria, the emergence of resistance is a concern, as with all antibiotics. Monitoring resistance patterns and exploring combination therapies are crucial to ensure its long-term efficacy. [, ]

Q11: What are the key pharmacokinetic parameters of ceftobiprole?

A14: Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys. It has a half-life of approximately 3-4 hours and minimal plasma protein binding (16%). [] Studies in rabbits have shown that ceftobiprole achieves good penetration into bone tissue, suggesting its potential for treating bone infections. []

Q12: Which PK-PD index best correlates with ceftobiprole's efficacy?

A15: Studies using murine thigh and lung infection models have shown that the time above MIC (T>MIC) is the PK-PD index that correlates best with ceftobiprole's efficacy against both Gram-positive and Gram-negative pathogens. []

Q13: How does ceftobiprole's PK/PD profile guide its dosing regimen?

A16: Ceftobiprole's PK/PD profile, specifically its T>MIC relationship, informs its dosing regimen. Studies suggest that maintaining adequate drug concentrations above the MIC for a sufficient duration is crucial for optimal efficacy. [] Modeling suggests that a ceftobiprole dose of 15 mg/kg infused over 2 hours and administered every 12 hours in neonates and infants <3 months of age, or every 8 hours in older pediatric patients, would result in exposure consistent with that in adults and good PK/PD target attainment. []

Q14: What other potential clinical applications are being explored for ceftobiprole?

A18: Ceftobiprole is being investigated for its potential in treating complicated skin and skin structure infections (cSSSIs) and Staphylococcus aureus bacteremia. [, , , ] Phase 3 clinical trials have been conducted or are underway to evaluate its efficacy and safety in these indications. [, , , ]

Q15: Has ceftobiprole's efficacy been evaluated in clinical trials for complicated skin and skin structure infections?

A19: Yes, a double-blind, randomized trial compared ceftobiprole to vancomycin in patients with cSSSIs caused by Gram-positive bacteria. The results showed that ceftobiprole was noninferior to vancomycin, with similar cure rates observed in both treatment groups. []

Q16: Are there any studies investigating the use of ceftobiprole in combination therapies?

A20: Research has explored the synergistic potential of ceftobiprole in combination with other antibiotics. For instance, ceftobiprole demonstrated synergy with vancomycin against MRSA and glycopeptide-intermediate Staphylococcus aureus (GISA) in a rat model of infective endocarditis. [] Additionally, ceftobiprole enhanced daptomycin's activity against vancomycin-resistant Enterococcus (VRE), suggesting a potential role in treating challenging enterococcal infections. []

Q17: What are the common adverse effects associated with ceftobiprole?

A21: Clinical trials have reported that ceftobiprole is generally well-tolerated. The most common adverse events include headache and gastrointestinal upset, such as nausea, vomiting, and diarrhea. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。